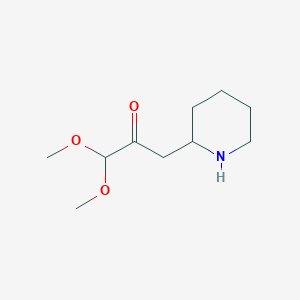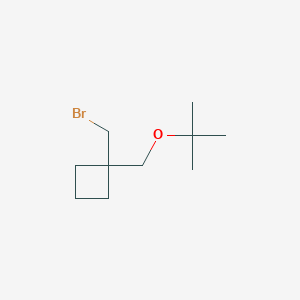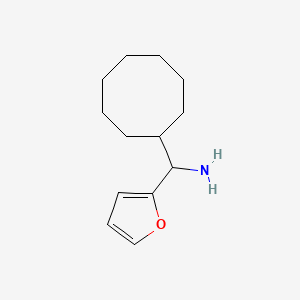
2-(1-Iodoethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Iodoethenyl)pyridine is a derivative of pyridine, an aromatic heterocyclic compound characterized by a nitrogen atom in its ring structure. This compound is notable for its unique structure, which includes an iodoethenyl group attached to the pyridine ring. The presence of iodine in its structure imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(1-Iodoethenyl)pyridine can be synthesized through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group, facilitated by the formation of a pyridinium salt. The reaction typically uses hydroiodic acid to introduce the iodine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrohalogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to optimize the production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Iodoethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions, forming new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
Common Reagents and Conditions:
Hydrohalogenation: Uses hydroiodic acid to introduce the iodine atom.
Catalysts: Metal catalysts may be used to facilitate certain reactions, such as palladium in cross-coupling reactions.
Major Products Formed:
Substituted Pyridines: Various derivatives can be formed by substituting the iodine atom with different nucleophiles.
Addition Products: Compounds formed by the addition of reagents to the double bond in the ethenyl group.
Applications De Recherche Scientifique
2-(1-Iodoethenyl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Iodoethenyl)pyridine involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparaison Avec Des Composés Similaires
- 2-(2-Chloroethenyl)pyridine
- 2-(2-Bromoethenyl)pyridine
- 2-(2-Fluoroethenyl)pyridine
Comparison: 2-(1-Iodoethenyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity make it a valuable compound in specific chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H6IN |
|---|---|
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
2-(1-iodoethenyl)pyridine |
InChI |
InChI=1S/C7H6IN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
Clé InChI |
YEDVFVRJUZGIHZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
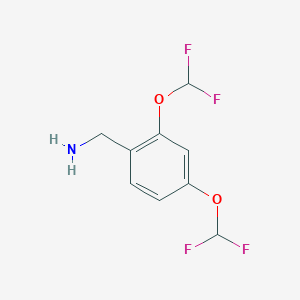
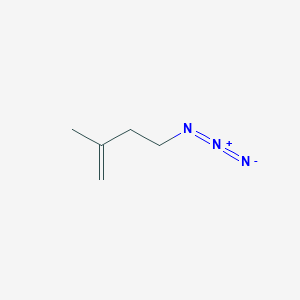

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
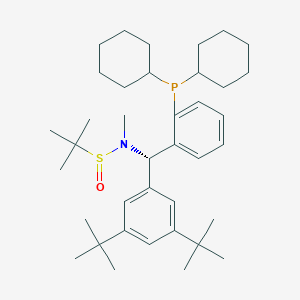


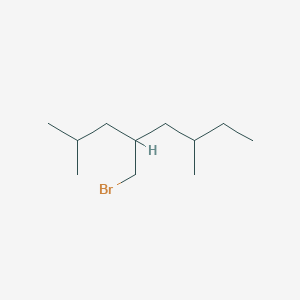
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
